molecular formula C23H18ClNO3 B6544964 N-(4-chlorophenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide CAS No. 929428-70-6

N-(4-chlorophenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide

Cat. No. B6544964
CAS RN: 929428-70-6
M. Wt: 391.8 g/mol
InChI Key: WBMSCXVCHDNYOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide (NCEPBC) is a compound that has been studied extensively in the scientific research field. It has a wide range of applications, including biochemical and physiological effects, and is used in a variety of laboratory experiments.

Scientific Research Applications

N-(4-chlorophenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide has been studied extensively for its potential applications in scientific research. It has been used in a variety of research areas, including cancer research, neurodegenerative diseases, and neuropsychiatric disorders. It has also been studied for its potential use in drug delivery systems and as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide is still being studied, but it is believed to act on various receptors in the body, including the serotonin and dopamine receptors. It is thought to interact with these receptors in a variety of ways, including inhibition of reuptake, activation of receptor binding, and modulation of receptor signaling.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide has been studied extensively for its biochemical and physiological effects. It has been found to have a variety of effects, including modulating neurotransmitter release, increasing neuronal excitability, and modulating gene expression. It has also been shown to have anti-inflammatory and anti-oxidant activities, as well as potential anti-cancer effects.
Advantages and Limitations for Laboratory Experiments
N-(4-chlorophenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize, which makes it a cost-effective option for research. Additionally, it is highly stable and can be stored for long periods of time without degradation. On the other hand, it is not very soluble in water, which can make it difficult to work with in certain experiments.

Future Directions

There are a number of potential future directions for research involving N-(4-chlorophenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide. One potential direction is to further investigate its effects on gene expression and its potential use as a therapeutic agent. Additionally, further research could be done to explore its effects on neurodegenerative diseases and neuropsychiatric disorders. Finally, research could be done to explore its potential use in drug delivery systems, as well as its potential applications in cancer research.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide has been studied extensively and can be accomplished using a variety of methods. The most common synthesis method involves the reaction of 4-chlorophenyl-5-ethoxy-2-phenyl-1-benzofuran-3-carboxylic acid with ammonia and an amine base in a solvent such as ethanol. The reaction is then heated and stirred until the desired product is obtained.

properties

IUPAC Name

N-(4-chlorophenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClNO3/c1-2-27-18-12-13-20-19(14-18)21(22(28-20)15-6-4-3-5-7-15)23(26)25-17-10-8-16(24)9-11-17/h3-14H,2H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBMSCXVCHDNYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide

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